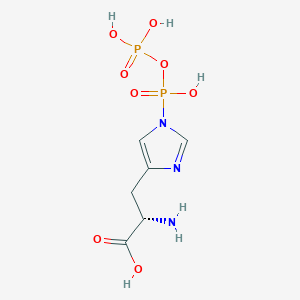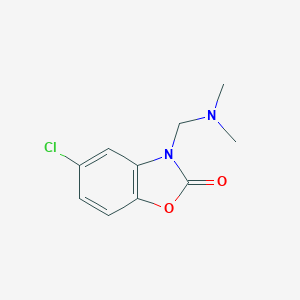
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBC or CDMBC and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is not completely understood. However, it is believed that this compound may act by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cell growth and differentiation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- can have significant biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, to inhibit the proliferation of endothelial cells, and to induce the differentiation of neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- in lab experiments include its high selectivity and potency, as well as its ability to be easily synthesized. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-. Some of the most promising areas of research include the development of new synthetic methods for this compound, the identification of new targets for its activity, and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 5-chloro-2-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate 5-chloro-2-(dimethylamino)benzaldehyde, which is then reacted with an isocyanate to form the final product, 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-.
Applications De Recherche Scientifique
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-tumor agent.
Propriétés
Numéro CAS |
19986-35-7 |
|---|---|
Nom du produit |
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- |
Formule moléculaire |
C10H11ClN2O2 |
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
5-chloro-3-[(dimethylamino)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-12(2)6-13-8-5-7(11)3-4-9(8)15-10(13)14/h3-5H,6H2,1-2H3 |
Clé InChI |
DXPMJCLOFQOSSS-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
SMILES canonique |
CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Autres numéros CAS |
19986-35-7 |
Synonymes |
5-Chloro-3-[(dimethylamino)methyl]benzoxazol-2(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



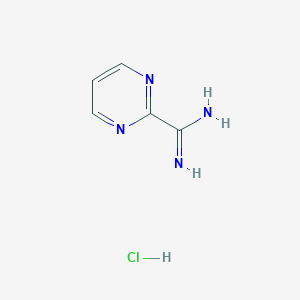





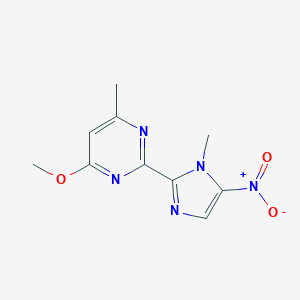
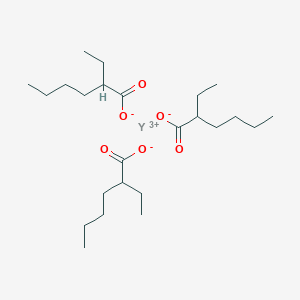
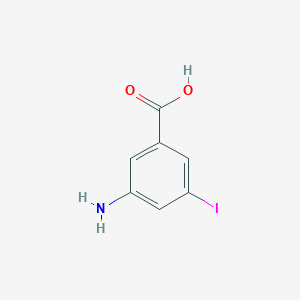
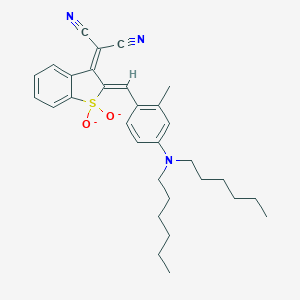
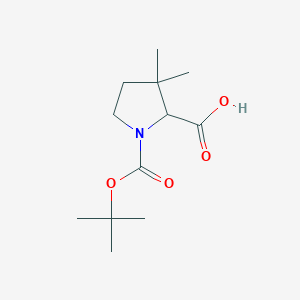
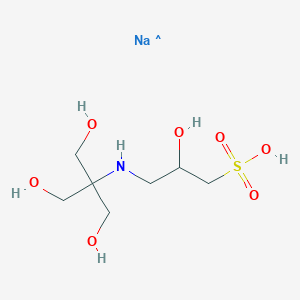
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
